2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an azepan-1-ylsulfonyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine group . These groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including esterification, cyanation, cyclization, and aminolysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several rings, including a seven-membered azepane ring, a six-membered benzene ring, and a five-membered thieno[2,3-c]pyridine ring . The presence of these rings would likely confer rigidity to the molecule and influence its chemical reactivity and biological activity.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the sulfonyl group could potentially undergo substitution reactions, while the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase the compound’s hydrophobicity, while the presence of polar functional groups could confer some degree of solubility in polar solvents .Scientific Research Applications
Synthesis Techniques and Related Compounds
- Microwave-assisted synthesis techniques have been explored for the creation of compounds like isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are derived from similar chemical structures and possess significant biological activities (Youssef, Azab, & Youssef, 2012).
- A study on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to the chemical , was conducted as part of research targeting anti-inflammatory agents (Moloney, 2001).
Biological Activities and Applications
- Azomethine derivatives of related compounds have shown potential in exhibiting cytostatic, antitubercular, and anti-inflammatory activities, suggesting their relevance in medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).
- Derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been developed as Mycobacterium tuberculosis pantothenate synthetase inhibitors, indicating their potential application in treating tuberculosis (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
- Novel compounds derived from similar structures have demonstrated significant anticonvulsant activity, highlighting their potential in developing treatments for epilepsy and related disorders (Ohkubo, Kuno, Katsuta, Ueda, Shirakawa, Nakanishi, Kinoshita, & Takasugi, 1996).
Antibacterial and Antimicrobial Applications
- Certain analogues of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have shown efficacy in inhibiting the growth of specific bacteria, suggesting their potential in developing new antibacterial agents (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
- The antimicrobial activity of related compounds, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, has been studied, indicating their potential in treating infections caused by various microorganisms (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Future Directions
Properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-25-13-10-17-18(14-25)31-22(19(17)20(23)27)24-21(28)15-6-8-16(9-7-15)32(29,30)26-11-4-2-3-5-12-26/h6-9H,2-5,10-14H2,1H3,(H2,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUKTBCSKOZBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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